molecular formula C37H42N4O6 B12756589 Chlorin-e6-trimethyl ester CAS No. 71217-51-1

Chlorin-e6-trimethyl ester

Cat. No.: B12756589
CAS No.: 71217-51-1
M. Wt: 638.8 g/mol
InChI Key: SLLLYKPHDYTLSL-UHFFFAOYSA-N
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Description

Chlorin-e6-trimethyl ester is a derivative of methyl pheophorbide-a and is known for its role as a photosensitizer in photodynamic therapy (PDT).

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorin-e6-trimethyl ester is synthesized from chlorophyll-a through a series of chemical reactions. The process involves the extraction of chlorophyll-a from plant sources, followed by its conversion to chlorin-e6. The final step involves the esterification of chlorin-e6 to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction of chlorophyll-a from algae such as Spirulina platensis. The extracted chlorophyll-a undergoes chemical modifications to produce chlorin-e6, which is then esterified to form this compound. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorin-e6-trimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and molecular oxygen. Conditions often involve light activation to produce ROS.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles

Major Products Formed

Scientific Research Applications

Chlorin-e6-trimethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a photosensitizer in various photochemical reactions.

    Biology: Studied for its role in generating ROS and its effects on cellular processes.

    Medicine: Extensively used in photodynamic therapy for cancer treatment. It is also being explored for its potential in treating other diseases such as bacterial infections and skin disorders.

    Industry: Used in the synthesis of other chlorin derivatives and related compounds .

Mechanism of Action

Chlorin-e6-trimethyl ester exerts its effects primarily through the generation of singlet oxygen and other ROS upon light activation. These ROS cause oxidative damage to cellular components, leading to cell death. The compound primarily targets cellular structures such as the endoplasmic reticulum, Golgi complexes, and mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to its parent compound, chlorin-e6. This makes it more effective in photodynamic therapy applications, as it can be more easily administered and activated .

Properties

CAS No.

71217-51-1

Molecular Formula

C37H42N4O6

Molecular Weight

638.8 g/mol

IUPAC Name

methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate

InChI

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3

InChI Key

SLLLYKPHDYTLSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Origin of Product

United States

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